Sibrafiban - 172927-65-0

Sibrafiban

Catalog Number: EVT-1182876
CAS Number: 172927-65-0
Molecular Formula: C20H28N4O6
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sibrafiban is a N-acylglycine.
Synthesis Analysis

The synthesis of Sibrafiban involves several steps, typically starting from commercially available precursors. The key steps include:

  1. Formation of the Amidoxime: The initial step involves the reaction of an appropriate amine with hydroxylamine to form an amidoxime derivative.
  2. Coupling Reaction: This amidoxime is then coupled with a specific benzoyl derivative to form the core structure of Sibrafiban.
  3. Final Modifications: The final product is obtained through various purification techniques such as crystallization or chromatography.

A concise synthesis pathway can be summarized as follows:

Starting MaterialHydroxylamineAmidoximeCouplingSibrafiban\text{Starting Material}\xrightarrow{\text{Hydroxylamine}}\text{Amidoxime}\xrightarrow{\text{Coupling}}\text{Sibrafiban}

Technical parameters such as reaction temperatures, solvent choices, and reaction times are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Sibrafiban's molecular structure can be represented by the following chemical formula:

  • Molecular Formula: C₁₈H₃₁N₃O₄
  • Molecular Weight: Approximately 345.46 g/mol

The compound features a complex arrangement that includes:

  • A piperidine ring
  • An amidoxime functional group
  • A benzoyl moiety

The three-dimensional conformation plays a significant role in its interaction with the glycoprotein IIb/IIIa receptor, influencing its binding affinity and specificity .

Chemical Reactions Analysis

Sibrafiban participates in various chemical reactions primarily related to its metabolic conversion:

  1. Hydrolysis: In vivo, Sibrafiban undergoes hydrolysis to form RO 48-3656 (inactive prodrug), which is further metabolized to RO 44-3888 (active form).
  2. Receptor Binding: The active metabolite binds to the glycoprotein IIb/IIIa receptor, preventing fibrinogen from attaching and thus inhibiting platelet aggregation.

The kinetics of these reactions are crucial for understanding the pharmacokinetics and pharmacodynamics of Sibrafiban .

Mechanism of Action

The mechanism of action of Sibrafiban is primarily through its antagonistic effect on the glycoprotein IIb/IIIa receptor:

  1. Receptor Antagonism: By binding to the glycoprotein IIb/IIIa receptor on platelets, Sibrafiban prevents fibrinogen from binding to these receptors.
  2. Inhibition of Platelet Aggregation: This blockade results in reduced platelet aggregation and thrombus formation, which is essential in preventing cardiovascular events such as myocardial infarction and stroke.

Pharmacodynamic studies have shown that Sibrafiban effectively reduces platelet aggregation induced by various agonists like adenosine diphosphate and collagen .

Physical and Chemical Properties Analysis

Sibrafiban exhibits several notable physical and chemical properties:

  • Solubility: Moderately soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of its crystalline nature.

These properties are crucial for formulation development and determining the appropriate delivery method for therapeutic use .

Applications

Sibrafiban has significant potential applications in clinical settings:

  1. Cardiovascular Therapy: Primarily used for preventing thrombotic events in patients at high risk for cardiovascular diseases.
  2. Research Applications: Investigated for its efficacy in various clinical trials assessing its safety and effectiveness compared to other antiplatelet agents like aspirin and ticlopidine.

Its role as a selective antagonist makes it a valuable tool in both therapeutic and research contexts concerning platelet function and thrombotic disorders .

Introduction to Sibrafiban in Cardiovascular Pharmacology

Medical Context: Acute Coronary Syndromes and Thrombotic Events

Acute coronary syndromes encompass conditions triggered by abrupt plaque rupture in coronary arteries, leading to platelet adhesion, activation, and aggregation. This cascade culminates in thrombotic occlusion, causing myocardial infarction or unstable angina [2]. Platelets mediate these events through multiple pathways, rendering single-pathway inhibitors like aspirin insufficient for many patients. Approximately one-third of patients exhibit suboptimal response to aspirin, heightening their risk of recurrent vascular events [1] [6]. The persistent thrombotic risk post-initial event—driven by endothelial dysfunction and ongoing platelet activation—underscores the need for more comprehensive platelet inhibition strategies targeting the final common pathway of aggregation [6] [7].

Role of Platelet Glycoprotein IIb/IIIa Receptor Antagonists in Antithrombotic Therapy

Platelet glycoprotein IIb/IIIa receptors represent the final convergence point for aggregation mediators. Upon activation, these receptors undergo conformational changes enabling fibrinogen and von Willebrand factor binding, forming interplatelet bridges [2] [5]. Intravenous glycoprotein IIb/IIIa antagonists (e.g., tirofiban, eptifibatide) demonstrate efficacy in percutaneous coronary intervention settings by blocking >80% of receptors, significantly reducing ischemic complications [2]. However, their utility is restricted to acute inpatient care due to intravenous administration requirements. This limitation created a therapeutic gap for long-term secondary prevention, motivating development of oral agents like sibrafiban [1] [7].

Table 1: Platelet Inhibition Pathways of Antithrombotic Agents

Agent ClassMolecular TargetInhibition MechanismClinical Limitation
Cyclooxygenase Inhibitors (e.g., Aspirin)Cyclooxygenase-1Thromboxane A₂ suppressionPartial pathway coverage; variable response
Adenosine Diphosphate Receptor Antagonists (e.g., Ticlopidine)P2Y₁₂ receptorAdenosine diphosphate-induced aggregation blockadeDelayed onset; hematologic toxicity
Intravenous Glycoprotein IIb/IIIa InhibitorsGlycoprotein IIb/IIIa receptorCompetitive fibrinogen binding blockadeRestricted to acute care settings
Oral Glycoprotein IIb/IIIa Antagonists (e.g., Sibrafiban)Glycoprotein IIb/IIIa receptorSustained receptor occupancyDosing variability; paradoxical thrombosis risk

Sibrafiban as a Pioneering Oral Glycoprotein IIb/IIIa Antagonist: Historical Significance

Sibrafiban (Ro 48-3657) emerged as a first-generation oral glycoprotein IIb/IIIa antagonist with unique pharmacokinetic properties. This double prodrug undergoes hepatic conversion to its active moiety, Ro 44–3888, a selective reversible antagonist with high receptor affinity [1] [4]. Early-phase trials demonstrated its potential for consistent platelet inhibition. The Thrombolysis in Myocardial Infarction 12 trial (n=329) established dose-dependent pharmacodynamics: twice-daily dosing (5–10 mg) achieved sustained inhibition (36–86% mean inhibition of adenosine diphosphate-induced aggregation), while once-daily dosing exhibited trough recovery to baseline [3].

Sibrafiban’s development marked a pivotal shift toward outpatient secondary prevention. The SYMPHONY trial (n=6,671) represented the first large-scale investigation of long-term oral glycoprotein IIb/IIIa inhibition. Despite promising phase II data, this phase III trial revealed no superiority over aspirin for preventing death or myocardial infarction at 90 days (event rates: aspirin 9.3%, low-dose sibrafiban + aspirin 9.2%, high-dose sibrafiban 10.5%). Notably, high-dose sibrafiban significantly increased mortality (odds ratio 1.43), attributed to potential receptor activation during subtherapeutic trough periods [6] [7].

Table 2: Key Pharmacodynamic Properties of Sibrafiban from Early Clinical Trials

ParameterTIMI 12 Trial FindingsPhase I Pharmacokinetics Study Findings
Peak Platelet Inhibition47–97% (20 μmol/L adenosine diphosphate-induced aggregation)Near-complete inhibition (>90%) at 12 mg dose
Dosing Interval EffectTwice-daily: sustained inhibition (36–86%); Once-daily: return to baseline at 24hLinear pharmacokinetics for free Ro 44–3888 (5–12 mg doses)
Bleeding Time CorrelationNot reportedDose-dependent prolongation: >30 minutes at 12 mg
Interindividual VariabilityNot quantifiedCoefficient of variation <20% for area under the curve

Mechanistic studies illuminated challenges underlying clinical outcomes. Unlike intravenous agents, oral glycoprotein IIb/IIIa antagonists exhibit fluctuating plasma concentrations, creating periods of partial receptor occupancy. During declining concentrations, dissociation of antagonists like sibrafiban may transiently prime receptors for fibrinogen binding, paradoxically enhancing thrombotic risk [5]. This phenomenon—coupled with variable drug exposure in renal impairment—contributed to sibrafiban’s narrow therapeutic window and eventual discontinuation from development. Nevertheless, its investigation provided critical insights for future antithrombotic strategies, emphasizing the need for consistent receptor occupancy and avoidance of prothrombotic rebound effects [3] [5] [6].

Properties

CAS Number

172927-65-0

Product Name

Sibrafiban

IUPAC Name

ethyl 2-[1-[2-[[4-(N'-hydroxycarbamimidoyl)benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate

Molecular Formula

C20H28N4O6

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)

InChI Key

WBNUCLPUOSXSNJ-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N

Synonyms

((1-(2-((4-(amino(hydroxyimino)methyl)benzoyl)amino)-1-oxopropyl)-4-piperidinyl)oxy)acetic acid ethyl ester
Ro 48-3657
Ro-48-3657
sibrafiban

Canonical SMILES

CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N

Isomeric SMILES

CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)/C(=N/O)/N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.